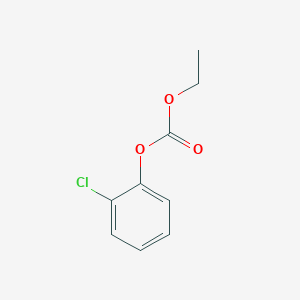

2-Chlorophenyl ethyl carbonate

Description

Research Significance of Substituted Organic Carbonates in Advanced Synthetic Methodologies

Organic carbonates are a class of compounds characterized by a carbonyl group flanked by two oxygen atoms. rsc.org In recent decades, they have gained prominence as environmentally benign reagents and solvents, offering a less toxic alternative to conventional compounds like phosgene (B1210022) for industrial synthesis. researchgate.net The development of new synthetic methods for producing organic carbonates, particularly those utilizing carbon dioxide, aligns with the principles of "green chemistry". researchgate.net

Substituted organic carbonates are valuable intermediates in a multitude of chemical transformations. rsc.org Their utility spans a wide range of applications, including their use as monomers for polymer production, protecting groups in multi-step syntheses, and as versatile reagents in organometallic reactions. researchgate.net They are particularly noted for their role in fundamental organic reactions such as alkylations, carbonylations, and transesterifications, making them foundational building blocks for more complex chemical structures.

Overview of the (2-Chlorophenyl)ethyl Structural Motif in Chemical Synthesis

The (2-Chlorophenyl)ethyl structural motif incorporates two key features that impart specific properties to the molecule. The "2-chlorophenyl" group consists of a benzene (B151609) ring substituted with a chlorine atom at the ortho position. This particular substitution pattern is significant in medicinal chemistry and can influence a molecule's reactivity and biological interactions. For instance, the presence and position of a chlorine substituent on an aromatic ring can greatly influence the mode of photochemical reactions. chemscene.com The photochemistry of chlorophenyl ethyl carbonates has been a subject of study, revealing that the primary process upon irradiation is photodechlorination to yield phenyl ethyl carbonate, which can then undergo further rearrangements. dss.go.th

The ethyl group (-CH₂CH₃) is a simple alkyl substituent that affects the molecule's physical properties, such as its lipophilicity and steric profile. In the context of the carbonate ester, the ethyl group can participate in reactions such as transesterification, allowing for the substitution of the ethoxy group with other functional groups. The combination of the reactive carbonate, the electronically influential 2-chlorophenyl group, and the ethyl chain creates a versatile chemical scaffold for synthetic exploration.

Scope and Research Objectives for (2-Chlorophenyl)ethyl Carbonate Investigations

Given the established significance of both organic carbonates and halogenated phenyl groups in synthesis, research into (2-Chlorophenyl)ethyl carbonate is driven by several key objectives. A primary goal is the thorough characterization of its fundamental physical and chemical properties, which are essential for its application in controlled chemical reactions.

Furthermore, a central research objective is to explore the reactivity of the molecule. This includes investigating its behavior in fundamental organic reactions and, notably, exploring its photochemical properties, building upon existing knowledge of related chlorophenyl carbonates. chemscene.comdss.go.th Understanding the reaction mechanisms, such as the competition between photodechlorination and other pathways, is crucial for harnessing its synthetic potential. Ultimately, the overarching scope of these investigations is to establish (2-Chlorophenyl)ethyl carbonate as a useful intermediate or building block for the synthesis of more complex and potentially valuable molecules in fields such as materials science and pharmaceuticals.

Data Tables

Table 1: Physical and Chemical Properties of (2-Chlorophenyl)ethyl Carbonate

| Property | Value | Source |

| CAS Number | 1847-88-7 | thieme-connect.de |

| Molecular Formula | C₉H₉ClO₃ | thieme-connect.de |

| Molecular Weight | 200.618 g/mol | thieme-connect.de |

| Exact Mass | 200.024 u | thieme-connect.de |

| PSA (Polar Surface Area) | 35.5 Ų | thieme-connect.de |

| XLogP3 | 3 | thieme-connect.de |

| Physical State | Not specified in searched literature | |

| Melting Point | Not specified in searched literature | |

| Boiling Point | Not specified in searched literature | |

| Density | Not specified in searched literature |

Table 2: Representative Spectroscopic Data for a Chlorophenyl Ethyl Carbonate Isomer

Specific spectroscopic data for (2-Chlorophenyl)ethyl carbonate (ortho-isomer) was not available in the searched literature. The following ¹H NMR data is for the related positional isomer, [1-(4-Chlorophenyl)ethyl] ethyl carbonate (para-isomer), and is provided as a representative example.

| Technique | Observed Signals (for [1-(4-Chlorophenyl)ethyl] ethyl carbonate) | Source |

| ¹H NMR (300MHz, CDCl₃) | δ 1.30 (t, 3H, J=6.8 Hz), 1.56 (d, 3H, J= 6.8 Hz), 4.08-4.20 (m, 2H), 5.64 (q, 1H, J=6.8 Hz), 7.20-7.35 (m, 4 H) | wiley-vch.de |

| ¹³C NMR | Not available in searched literature | |

| IR Spectroscopy | Not available in searched literature | |

| Mass Spectrometry | Photolysis studies of chlorophenyl ethyl carbonates indicate fragmentation pathways leading to phenyl ethyl carbonate, phenol (B47542), and hydroxybenzoate esters. dss.go.th | dss.go.th |

Table 3: Solubility Data for (2-Chlorophenyl)ethyl Carbonate

| Solvent | Solubility | Source |

| Water | Not specified. Related simple carbonates like diethyl carbonate are insoluble in water. nih.gov | nih.gov |

| Organic Solvents | Not specified. Generally soluble in common organic solvents. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1847-88-7 |

|---|---|

Molecular Formula |

C9H9ClO3 |

Molecular Weight |

200.62 g/mol |

IUPAC Name |

(2-chlorophenyl) ethyl carbonate |

InChI |

InChI=1S/C9H9ClO3/c1-2-12-9(11)13-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3 |

InChI Key |

QRZPLIREDJPIHE-UHFFFAOYSA-N |

SMILES |

CCOC(=O)OC1=CC=CC=C1Cl |

Canonical SMILES |

CCOC(=O)OC1=CC=CC=C1Cl |

Other CAS No. |

1847-88-7 |

Synonyms |

(2-chlorophenyl) ethyl carbonate |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 2 Chlorophenyl Ethyl Carbonate

Nucleophilic Acyl Substitution Pathways at the Carbonate Carbonyl

Nucleophilic acyl substitution is a primary reaction pathway for carbonates. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, leading to the substitution of the phenoxide or ethoxide group. The mechanism of these reactions, whether stepwise or concerted, is a subject of detailed kinetic studies.

The aminolysis of aryl carbonates, including substituted variants like (2-Chlorophenyl)ethyl carbonate, has been extensively studied to elucidate the reaction mechanism. These reactions can proceed through either a concerted mechanism or a stepwise pathway involving a zwitterionic tetrahedral intermediate (T±). iupac.orgwiley.comnih.gov The preferred pathway is highly dependent on factors such as the stability of this intermediate, which is influenced by the amine's basicity and leaving group ability, and the electronic nature of the substituents on the carbonate. iupac.orgkoreascience.krarkat-usa.org

Kinetic studies often employ Brønsted-type plots (logarithm of the rate constant vs. the pKa of the nucleophile) to distinguish between these mechanisms. iupac.orgwiley.com

Stepwise Mechanism: Often characterized by biphasic Brønsted plots. wiley.comnih.gov In this pathway, the amine attacks the carbonyl carbon to form a tetrahedral intermediate. A change in the rate-determining step (RDS) from the breakdown of this intermediate to its formation can occur as the amine's basicity increases. wiley.comkoreascience.kr The reactions of some aryl carbonates with secondary alicyclic amines (SAAs) exhibit this behavior. nih.gov

Concerted Mechanism: Characterized by linear Brønsted plots with slopes (β values) typically between 0.4 and 0.7. iupac.orgwiley.comnih.gov In this mechanism, bond formation with the nucleophile and bond cleavage with the leaving group occur in a single transition state. The reactions of anilines with certain 2,4-dinitrophenyl carbonates are governed by a concerted process. wiley.com

The electronic nature of the substituent on the phenyl leaving group plays a crucial role. Electron-withdrawing groups, such as the chloro group in the ortho position, influence the stability of the potential tetrahedral intermediate and the leaving group's ability. koreascience.kr For a series of phenyl Y-substituted-phenyl carbonates reacting with piperidine (B6355638), substrates with strong electron-withdrawing groups in the leaving group were found to react via a stepwise mechanism. koreascience.kr In contrast, changing the non-leaving group from a benzoyl to a phenyloxycarbonyl group has been shown to shift the mechanism from stepwise to concerted. researchgate.net The greater nucleofugality of anilines compared to isobasic pyridines can kinetically destabilize the T± intermediate, favoring a concerted pathway. wiley.comarkat-usa.org

The reactivity of thiocarbonates is often compared to their carbonate counterparts. The aminolysis of aryl N-phenylthiocarbamates is significantly faster than that of the corresponding aryl N-phenylcarbamates, a rate increase that suggests a shift from a stepwise to a concerted mechanism for the thio-analogs. nih.gov

Table 1: Mechanistic Indicators in the Aminolysis of Aryl Carbonates

| Mechanistic Feature | Typical Evidence | Influencing Factors |

|---|---|---|

| Stepwise Mechanism | Biphasic Brønsted-type plots; change in rate-determining step. nih.govkoreascience.kr | Strong electron-withdrawing groups in the leaving group; amine basicity. koreascience.kr |

| Concerted Mechanism | Linear Brønsted-type plots with β values of 0.4-0.7. iupac.orgwiley.com | Good leaving ability of the amine from the intermediate; destabilization of the tetrahedral intermediate. arkat-usa.org |

The hydrolysis of (2-Chlorophenyl)ethyl carbonate involves the cleavage of the ester bond in the presence of water, typically catalyzed by an acid or a base, to yield 2-chlorophenol (B165306), ethanol, and carbon dioxide. The stability and rate of hydrolysis are dependent on pH and the electronic and steric properties of the substituents. mdpi.com

Alkaline hydrolysis of substituted phenyl phenyl carbonates has been shown to proceed through a concerted mechanism, in contrast to the stepwise mechanism observed for the hydrolysis of corresponding phenyl benzoates. researchgate.net Carbonates are generally more reactive towards alkaline hydrolysis than analogous benzoates. researchgate.net For a series of Y-substituted phenyl phenyl carbonates, the reaction was concluded to be concerted, with only a slight advance in the expulsion of the leaving group in the transition state. researchgate.net

The rate of hydrolysis is significantly influenced by substituents on the phenyl ring. Electron-withdrawing groups increase the reaction rate. mdpi.com This is quantified by the Hammett equation, which relates reaction rates to substituent constants. researchgate.netmdpi.com For the hydrolysis of para-substituted diaryl carbonates, the reaction constant (ρ) was found to be in the range of 2.7–3.2, similar to values observed for hydrolysis catalyzed by molecularly imprinted nanozymes. mdpi.com

Alcoholysis is a similar nucleophilic acyl substitution reaction where an alcohol acts as the nucleophile, leading to transesterification. This reaction, like hydrolysis, can be catalyzed by either acids or bases.

Table 2: Second-Order Rate Constants for Alkaline Hydrolysis of Substituted Phenyl Phenyl Carbonates

| Substituent (Y) | kOH- (M-1s-1) |

|---|---|

| p-CH3O | Data not available |

| p-CH3 | Data not available |

| H | Data not available |

| p-Cl | Data not available |

| m-Cl | Data not available |

Aminolysis Kinetics and Mechanism (e.g., Stepwise versus Concerted)

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the chlorophenyl ring of the molecule. masterorganicchemistry.comuomustansiriyah.edu.iq The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comscribd.com

The reactivity and orientation of substitution on the benzene (B151609) ring are directed by the existing substituents—the chloro group and the ethyl carbonate group.

Chloro Group: The chlorine atom is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. However, it is a deactivating group because of its strong electron-withdrawing inductive effect.

Ethyl Carbonate Group (-O-C(O)OEt): The oxygen atom attached to the ring is activating and ortho-, para-directing due to its electron-donating resonance effect.

The combined influence of these two groups determines the position of further substitution. The activating effect of the oxygen from the carbonate group generally dominates over the deactivating chloro group, making the ring more susceptible to substitution than benzene itself. The positions ortho and para to the carbonate group (and meta to the chloro group) would be the most likely sites for electrophilic attack. However, steric hindrance from the ethyl carbonate group might disfavor substitution at the adjacent ortho position. Therefore, substitution is most probable at the position para to the carbonate functionality. The chlorophenyl group itself can be made more electrophilic by the electron-withdrawing nature of the chlorine, which can facilitate certain reactions like palladium-catalyzed cross-couplings.

Cleavage Reactions of the Carbonate Linkage

Beyond nucleophilic substitution at the carbonyl carbon, the carbonate linkage can be cleaved through other pathways, notably decarboxylation. This process involves the loss of carbon dioxide and can be initiated thermally, photochemically, or catalytically. unive.itgoogle.com

Catalytic decarboxylation of dialkyl carbonates can be used to synthesize ethers. unive.it For example, secondary alkyl methyl carbonates can be converted into the corresponding methyl ethers using catalysts like alumina (B75360) or hydrotalcite. unive.it This type of reaction suggests that under specific catalytic conditions, (2-Chlorophenyl)ethyl carbonate could potentially be converted to 2-chlorophenetole (B1346889) through the cleavage of the carbonate C-O bond and loss of CO₂. The mechanism of these reactions can be complex, sometimes involving competitive dismutation reactions. unive.it The presence of alkali metal carbonates or hydroxides can also catalyze decarboxylation processes, particularly in reactions involving ethylene (B1197577) carbonate. google.comrsc.org

Reductive cleavage of the carbonate group is another possibility. For instance, low-valent uranium complexes have been shown to react with CO₂ to form bridging carbonate complexes, indicating a mechanism for reductive cleavage. rsc.org In the context of lithium-ion batteries, the reductive decomposition of ethylene carbonate on carbon anodes involves C-O bond cleavage to form radical anions. nih.gov

Radical Reaction Pathways Involving (2-Chlorophenyl)ethyl Carbonate

Photochemical reactions provide a key pathway for radical-mediated transformations of aryl carbonates. Irradiation of (2-Chlorophenyl)ethyl carbonate can induce several processes. The major pathway observed is photodechlorination, which yields phenyl ethyl carbonate. acs.org This product can then undergo a subsequent photo-Fries rearrangement. acs.org

The photo-Fries rearrangement involves the homolytic cleavage of the carbonyl carbon-oxygen bond upon photoexcitation, forming a radical pair within a solvent cage. acs.orgoup.com These radicals can then recombine to form ortho- and para-hydroxybenzoates or escape the cage and react with the solvent to form phenol (B47542). oup.comcdnsciencepub.com

For chlorophenyl ethyl carbonates, a minor competing pathway is the photosolvolysis of the chloride. acs.org The presence of β-cyclodextrin during the photolysis of ethyl phenyl carbonate has been shown to alter the product distribution, favoring the para-rearranged product and reducing the formation of phenol. cdnsciencepub.comcdnsciencepub.comresearchgate.net This suggests that the reaction environment can significantly influence the outcome of these radical pathways.

Table 3: Photochemical Reaction Products of Phenyl Ethyl Carbonate

| Product | Position of Substitution | Typical Yield (in ethanol) |

|---|---|---|

| Ethyl salicylate | ortho | 17% oup.com |

| Ethyl p-hydroxybenzoate | para | 18% oup.com |

| Phenol | - | 13% oup.com |

Yields are based on the photolysis of the parent ethyl phenyl carbonate, the product of the initial photodechlorination of (2-Chlorophenyl)ethyl carbonate. acs.org

Stereochemical Aspects of Reactions Involving Chiral Analogues

When reactions involve chiral molecules, their stereochemical outcome is of critical importance. libretexts.orglumenlearning.com For analogues of (2-Chlorophenyl)ethyl carbonate that possess a chiral center, or for reactions that create a new one, several stereochemical principles apply.

The synthesis of chiral cyclic carbonates from carbon dioxide and epoxides is a significant area of research. mdpi.comresearchgate.net These reactions often employ chiral catalysts, such as cobalt(III) salen complexes, to achieve enantioselectivity through the kinetic resolution of racemic epoxides. mdpi.comresearchgate.net In such a resolution, one enantiomer of the epoxide reacts faster to form the chiral carbonate, leaving the unreacted epoxide enriched in the other enantiomer. mdpi.com The stereochemistry of the resulting carbonate often shows retention relative to the starting chiral substrate. mdpi.com

Asymmetric allylic alkylation reactions using chiral catalysts can also involve carbonate substrates. For instance, Morita-Baylis-Hillman carbonates have been used in the organocatalyzed synthesis of axially chiral allenoates. acs.org Similarly, palladium-catalyzed decarboxylative asymmetric allylic alkylation of enol carbonates provides a route to chiral products. nih.gov

In substitution reactions of chiral allylic carbonates, the stereochemistry is highly dependent on the catalyst and mechanism. Copper-catalyzed substitution reactions of optically active allylic carbonates with a diboron (B99234) reagent have been shown to proceed with complete α-to-γ chirality transfer and anti-stereochemistry, producing optically active allylboronates. nih.gov

If a reaction occurs at a pre-existing chiral center within an analogue of (2-Chlorophenyl)ethyl carbonate, the stereochemistry may be retained, inverted, or racemized depending on the mechanism. libretexts.orglumenlearning.com Single-step reactions (like an Sₙ2 process) typically lead to inversion of configuration, while multi-step reactions involving achiral intermediates (like an Sₙ1 process) can lead to a racemic mixture. lumenlearning.com

Advanced Spectroscopic and Structural Characterization of 2 Chlorophenyl Ethyl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering profound insights into the connectivity and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide a foundational fingerprint of the molecular structure of (2-Chlorophenyl)ethyl carbonate. In ¹H NMR, the chemical shifts and splitting patterns of the proton signals reveal the electronic environment and neighboring protons for each hydrogen atom in the molecule. The aromatic protons on the 2-chlorophenyl ring typically appear as a complex multiplet in the downfield region, a result of their distinct electronic environments influenced by the chlorine atom and the carbonate group. The ethyl group protons present as a characteristic quartet and triplet, corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, respectively.

Similarly, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift influenced by hybridization and the electronegativity of attached atoms. udel.eduweebly.com The carbonyl carbon of the carbonate group is characteristically found at a significant downfield shift. The carbons of the 2-chlorophenyl ring show signals in the aromatic region, with their precise locations affected by the chlorine substituent. The ethyl group carbons, being aliphatic, resonate at upfield positions.

Table 1: Predicted ¹H NMR Spectral Data for (2-Chlorophenyl)ethyl Carbonate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.45-7.20 | m | 4H | Aromatic protons |

| 4.30 | q | 2H | -OCH₂CH₃ |

| 1.35 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for (2-Chlorophenyl)ethyl Carbonate

| Chemical Shift (ppm) | Assignment |

| 153-155 | C=O (Carbonyl) |

| 148-150 | C-O (Aromatic) |

| 120-135 | Aromatic carbons |

| 64-66 | -OCH₂CH₃ |

| 14-16 | -OCH₂CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced two-dimensional (2D) NMR experiments are employed. nih.gov

Correlation Spectroscopy (COSY): This homonuclear correlation experiment maps the coupling relationships between protons, typically over two to three bonds. oxinst.com For (2-Chlorophenyl)ethyl carbonate, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connectivity. It would also reveal the coupling network among the protons on the aromatic ring. oxinst.comyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com An HSQC spectrum allows for the direct assignment of each protonated carbon by linking the proton signal to its corresponding carbon signal. github.io For instance, the methylene protons' signal would correlate with the signal of the -OCH₂- carbon, and the methyl protons' signal with the -CH₃ carbon's signal. github.io

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. libretexts.org This is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted carbons of the aromatic ring. libretexts.org For example, correlations would be expected from the methylene protons of the ethyl group to the carbonyl carbon, and from the aromatic protons to the carbonyl carbon, thus confirming the ester linkage. libretexts.org

Comprehensive 1H and 13C NMR Assignments

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. rsc.org The FT-IR spectrum of (2-Chlorophenyl)ethyl carbonate is dominated by a strong absorption band characteristic of the carbonyl (C=O) group stretch of the carbonate functionality, typically appearing in the region of 1750-1775 cm⁻¹. vscht.cz The C-O stretching vibrations of the carbonate group will also produce strong bands, usually in the 1200-1300 cm⁻¹ region. specac.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. vscht.cz The presence of the chloro-substituted benzene (B151609) ring can also give rise to characteristic absorption patterns in the fingerprint region (below 1500 cm⁻¹). specac.com

Table 3: Characteristic FT-IR Absorption Bands for (2-Chlorophenyl)ethyl Carbonate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2980-2850 | Medium-Weak | Aliphatic C-H Stretch |

| ~1775-1750 | Strong | C=O Carbonyl Stretch |

| ~1300-1200 | Strong | C-O Stretch |

| ~1100-1000 | Medium | C-O Stretch |

| Below 800 | Medium-Strong | C-Cl Stretch and Aromatic C-H Bending |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the scattering of light from a molecule. While C=O stretching is also observable in Raman spectra, it is often weaker than in IR. Conversely, symmetric vibrations and bonds involving less polar functionalities can give rise to strong Raman signals. For (2-Chlorophenyl)ethyl carbonate, the symmetric stretching of the carbonate group would be expected to produce a notable Raman band. researchgate.net The aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra and can provide information about the substitution pattern.

Table 4: Expected FT-Raman Shifts for (2-Chlorophenyl)ethyl Carbonate

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1775-1750 | Weak-Medium | C=O Carbonyl Stretch |

| ~1600 | Strong | Aromatic Ring C=C Stretch |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

| ~600-800 | Medium | C-Cl Stretch |

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uk For (2-Chlorophenyl)ethyl carbonate, the molecular ion peak [M]⁺ would be observed, and its mass-to-charge ratio (m/z) would confirm the molecular formula. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of the molecular ion provides valuable structural information. libretexts.org Common fragmentation pathways for ethyl carbonates include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), or carbon dioxide (CO₂). For (2-Chlorophenyl)ethyl carbonate, characteristic fragments would include ions corresponding to the 2-chlorophenoxy radical, the 2-chlorophenyl cation, and fragments arising from the cleavage of the ethyl carbonate chain. nih.gov Analysis of these fragment ions allows for the confirmation of the connectivity of the different parts of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool in chemical analysis for the accurate determination of the elemental composition of a molecule. molcoo.com This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, typically to four or more decimal places, which allows for the calculation of a unique elemental formula. molcoo.comscispace.com Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are commonly employed to achieve this level of mass accuracy. scispace.com

For (2-Chlorophenyl)ethyl carbonate, HRMS provides unambiguous confirmation of its molecular formula, C₉H₉ClO₃. The high-resolution measurement of the molecular ion's mass distinguishes it from other potential compounds with the same nominal mass but different elemental compositions.

Table 1: High-Resolution Mass Spectrometry Data for (2-Chlorophenyl)ethyl Carbonate

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉ClO₃ | echemi.com |

| Exact Mass | 200.0240 | echemi.com |

| Molecular Weight | 200.618 | echemi.com |

This interactive table provides the fundamental HRMS data for (2-Chlorophenyl)ethyl carbonate.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry, or MS/MS, is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This process involves multiple stages of mass analysis. In the first stage, the molecular ion of interest is isolated. This ion is then subjected to fragmentation through processes like collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of mass spectrometry, providing a fragmentation pattern that acts as a structural fingerprint of the molecule. nih.govnih.gov

Table 2: Predicted Fragmentation Pathways for (2-Chlorophenyl)ethyl Carbonate

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 200.02 | 156.03 | CO₂ |

| 200.02 | 128.00 | C₂H₄O₂ |

| 200.02 | 111.00 | C₂H₅O₃ |

| 156.03 | 128.00 | C₂H₄ |

This interactive table outlines the plausible fragmentation pathways for (2-Chlorophenyl)ethyl carbonate under MS/MS conditions. Note: These are predicted pathways and have not been experimentally confirmed in the available literature.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. rasayanjournal.co.inlibretexts.org By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated. rasayanjournal.co.in Mathematical analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of every atom in the molecule, revealing bond lengths, bond angles, and torsional angles. nih.goviucr.org

A search of crystallographic databases reveals no publicly available crystal structure for (2-Chlorophenyl)ethyl carbonate. Therefore, specific data on its solid-state conformation, such as unit cell parameters and space group, cannot be provided at this time. Were such data available, it would offer invaluable insight into the molecule's packing in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are techniques that probe the electronic transitions within a molecule. msu.edujasco-global.com UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edulibretexts.org The resulting spectrum provides information about the chromophores present in the molecule. libretexts.org Fluorescence spectroscopy, on the other hand, measures the light emitted when an excited electron returns to its ground state. jasco-global.comresearchgate.net This technique can provide information about the molecule's structure and its microenvironment. ru.nlnih.gov

Specific experimental UV-Vis absorption and fluorescence data for (2-Chlorophenyl)ethyl carbonate are not available in the surveyed literature. For a molecule with this structure, one would expect to observe absorption bands in the UV region characteristic of the substituted benzene ring. The presence of the chlorine atom and the carbonate group would influence the position and intensity of these absorption bands. Without experimental data, a detailed discussion of the electronic transitions and any potential fluorescence properties remains speculative.

Computational and Theoretical Investigations of 2 Chlorophenyl Ethyl Carbonate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the geometry, stability, and reactivity of a molecule at the atomic level. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms.

Density Functional Theory (DFT) Studies (e.g., B3LYP, Basis Sets)

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It calculates the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic molecules. nih.gov It combines exact Hartree-Fock exchange with exchange and correlation functionals from other sources.

The choice of a basis set—a set of mathematical functions used to build molecular orbitals—is also critical. Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed. nih.govbiointerfaceresearch.com The inclusion of polarization functions (d,p) and diffuse functions (+) allows for a more accurate description of bonding and non-bonding electron pairs, which is crucial for a molecule like (2-Chlorophenyl)ethyl carbonate containing polar bonds and lone pairs on oxygen and chlorine atoms.

A DFT study of (2-Chlorophenyl)ethyl carbonate using the B3LYP/6-311++G(d,p) level of theory would yield a fully optimized geometric structure. biointerfaceresearch.com This includes precise predictions of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. For instance, studies on related chlorophenyl derivatives have successfully used this method to obtain optimized geometries that are in good agreement with experimental X-ray diffraction data. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Related Compound ((E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine) Calculated at the B3LYP/6-31G(d,p) Level (Note: This data is for a different, more complex molecule containing chlorophenyl groups and is presented for illustrative purposes.)

| Parameter | Bond Length (Å) / Angle (°) |

| C-N (piperidine ring) | 1.455 - 1.456 Å |

| C=N (hydrazono) | 1.273 Å |

| Dihedral Angle (phenyl group) | 168.1° |

| Data sourced from a study on a complex piperidine (B6355638) derivative. nih.gov |

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. scispace.com While computationally less intensive than more advanced methods, HF systematically neglects electron correlation, which can affect the accuracy of energy calculations. However, it often provides a reasonable first approximation of molecular geometry and orbitals. scirp.org

In some cases, the HF method, particularly with a suitable basis set like 6-31+G(d), has been shown to predict certain molecular properties with better accuracy or lower computational cost compared to some DFT functionals. scirp.org Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are built upon the HF solution to systematically include electron correlation. These methods offer higher accuracy but at a significantly greater computational expense and are typically reserved for smaller systems or for benchmarking results from more economical methods like DFT. For a molecule the size of (2-Chlorophenyl)ethyl carbonate, DFT would generally be the preferred method for a balance of accuracy and efficiency.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com

For (2-Chlorophenyl)ethyl carbonate, FMO analysis would reveal the distribution of these key orbitals. The HOMO is expected to be localized primarily on the electron-rich parts of the molecule, such as the phenyl ring and the oxygen atoms of the carbonate group. The LUMO would likely be distributed over the aromatic ring and the carbonyl group. The calculated HOMO-LUMO energy gap would provide a quantitative measure of its stability.

Table 2: Illustrative FMO Parameters for a Related Sulfonamide Compound Calculated at the B3LYP/6-311++G(d,p) Level (Note: This data is for (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine and is for illustrative purposes.)

| Parameter | Energy (eV) |

| EHOMO | -5.795 |

| ELUMO | -1.939 |

| Energy Gap (ΔE) | 3.856 |

| Data sourced from a computational study on a complex sulfonamide derivative containing a 2-chlorophenyl group. biointerfaceresearch.com |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto a surface of constant electron density, using a color scale to denote different potential values. The MEP is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its interaction with other species. biointerfaceresearch.com

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are susceptible to nucleophilic attack.

Green Regions: Indicate neutral or near-zero potential.

For (2-Chlorophenyl)ethyl carbonate, the MEP map would show strong negative potentials (red) around the carbonyl oxygen and the other two oxygen atoms of the carbonate group due to their high electronegativity and lone pairs. A negative potential would also be associated with the chlorine atom. Positive potentials (blue) would likely be found around the hydrogen atoms, particularly those on the ethyl group. This visualization helps in understanding non-covalent interactions, such as hydrogen bonding. biointerfaceresearch.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a localized picture of chemical bonds and lone pairs, closely resembling the familiar Lewis structures. This analysis provides quantitative insight into the delocalization of electron density, known as hyperconjugative interactions. nih.govscispace.com

These interactions involve the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor pair. Larger E(2) values indicate stronger interactions and greater molecular stability.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra (like FT-IR and NMR) to validate the calculated structure.

Vibrational Spectroscopy (IR): DFT calculations can compute the harmonic vibrational frequencies of a molecule. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. scirp.org A calculated IR spectrum for (2-Chlorophenyl)ethyl carbonate would predict the positions and intensities of key vibrational modes, such as the C=O stretch of the carbonate, C-O stretches, and vibrations associated with the chlorinated phenyl ring.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is the most common method for calculating NMR chemical shifts. Theoretical ¹H and ¹³C chemical shifts can be calculated relative to a reference compound like tetramethylsilane (B1202638) (TMS) and compared to experimental spectra to aid in peak assignment and confirm the molecular structure. scispace.com

This correlation between theoretical and experimental spectra is a powerful approach for structural elucidation and confirmation. scispace.comscirp.org

Reaction Pathway Modeling and Transition State Analysis

Computational and theoretical investigations provide profound insights into the reactivity and stability of chemical compounds. For (2-Chlorophenyl)ethyl carbonate, while specific, dedicated computational studies are not extensively documented in publicly accessible literature, its reaction mechanisms can be modeled and analyzed based on well-established principles and computational data from analogous aryl carbonate systems. Reaction pathway modeling, typically employing Density Functional Theory (DFT), allows for the exploration of potential energy surfaces, identification of intermediates, and characterization of transition states that connect reactants to products.

Formation Pathway: Nucleophilic Acyl Substitution

The synthesis of (2-Chlorophenyl)ethyl carbonate most plausibly occurs via a nucleophilic acyl substitution reaction between a salt of 2-chlorophenol (B165306) (e.g., sodium 2-chlorophenoxide) and ethyl chloroformate. Computational modeling can elucidate the precise mechanism of this transformation, which generally proceeds through one of two pathways: a concerted mechanism or a stepwise addition-elimination mechanism.

In the stepwise mechanism , the nucleophilic 2-chlorophenoxide attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of a tetrahedral intermediate. This intermediate is a true energy minimum on the potential energy surface. Subsequently, the leaving group (chloride ion) is expelled to form the final product. The reaction involves two transition states: one for the formation of the tetrahedral intermediate (TS1) and one for its collapse to the product (TS2). Computational studies on similar systems, such as the aminolysis of aryl carbonates and the solvolysis of chloroformates, have shown that either the formation or the breakdown of this tetrahedral intermediate can be the rate-determining step, depending on the nature of the nucleophile, leaving group, and solvent. acs.orgpnas.orgrsc.org

The concerted mechanism , in contrast, involves a single transition state where the nucleophile attacks the carbonyl carbon and the leaving group departs simultaneously. This pathway avoids the formation of a stable intermediate.

Computational analysis helps to distinguish between these pathways by locating and characterizing all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface. The calculated activation energy barriers (the energy difference between the reactants and the transition state) determine the preferred reaction pathway. For many acyl substitution reactions at a carbonyl center, the stepwise pathway involving a tetrahedral intermediate is found to be energetically favored. pnas.orgrsc.org

Table 1: Illustrative Calculated Parameters for the Formation of (2-Chlorophenyl)ethyl Carbonate via a Stepwise Mechanism

This table presents hypothetical, yet representative, data for the key transition states and the intermediate in the nucleophilic substitution reaction, based on values reported for analogous systems in computational literature.

| Stationary Point | Relative Free Energy (kcal/mol) | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

| Reactants | 0.0 | - | - |

| TS1 | +15.8 | C-O(phenoxide): 2.15C=O: 1.28 | -350 |

| Intermediate | +4.5 | C-O(phenoxide): 1.45C-Cl: 1.90 | - |

| TS2 | +18.2 | C-O(phenoxide): 1.35C-Cl: 2.40 | -410 |

| Products | -10.5 | - | - |

Note: The values in this table are illustrative and intended to represent typical computational findings for this class of reaction.

Decomposition Pathway: Thermal Elimination (Pyrolysis)

Aryl ethyl carbonates are known to undergo thermal decomposition (pyrolysis) to yield a phenol (B47542), an alkene, and carbon dioxide. For (2-Chlorophenyl)ethyl carbonate, this elimination reaction would produce 2-chlorophenol, ethylene (B1197577), and carbon dioxide. This type of reaction is analogous to the Chugaev elimination and is believed to proceed through a concerted, intramolecular, six-membered cyclic transition state (an Ei mechanism). rsc.orgacs.org

Reaction pathway modeling for this process focuses on locating this single, highly ordered transition state. In this proposed transition state, the phenolic oxygen atom abstracts a proton from the β-carbon of the ethyl group, while simultaneously, the C-O bond of the carbonate ester cleaves and the C-C single bond of the ethyl group transitions towards a double bond. All bond-forming and bond-breaking events occur within the same six-membered ring structure.

Transition state analysis would confirm this mechanism by identifying a single transition state connecting reactants to products and characterizing it with exactly one imaginary vibrational frequency. The atomic motions corresponding to this imaginary frequency would clearly show the concerted transfer of the hydrogen atom and the fragmentation of the molecule into the three products. Computational studies on the pyrolysis of similar carbonate esters have consistently supported this cyclic transition state model. worldscientific.comacs.orgresearchgate.net The presence of the ortho-chloro substituent on the phenyl ring is expected to influence the activation energy of this process, a factor that can be precisely quantified through DFT calculations. rsc.org

Table 2: Illustrative Calculated Parameters for the Pyrolysis of (2-Chlorophenyl)ethyl Carbonate

This table provides hypothetical, yet representative, data for the transition state of the thermal elimination reaction, based on published computational studies of similar aryl ethyl carbonate pyrolysis. rsc.orgresearchgate.net

| Parameter | Value | Description |

| Activation Enthalpy (ΔH‡) | 40 - 45 kcal/mol | Enthalpy difference between reactant and transition state. |

| Activation Free Energy (ΔG‡) | 42 - 48 kcal/mol | Free energy difference, accounting for entropic effects. |

| Imaginary Frequency | -1500 to -1700 cm⁻¹ | Corresponds to the reaction coordinate (H-transfer and bond cleavage). |

| Key TS Bond Distances (Å) | O···H: 1.45Cβ-H: 1.30Cα-O: 2.10 | Distances of the key bonds being broken and formed in the cyclic transition state. |

Note: The values in this table are illustrative and intended to represent typical computational findings for this class of reaction.

Synthesis and Characterization of Structural Analogues and Derivatives of 2 Chlorophenyl Ethyl Carbonate

Modification of the Ester Moiety (e.g., Varying Alkyl Chain Length, Cyclic Analogues)

The ester portion of (2-Chlorophenyl)ethyl carbonate is a primary target for structural variation. Modifications range from simple alterations of the alkyl chain length to the formation of cyclic structures, which can significantly influence the molecule's reactivity and physical properties.

Varying Alkyl Chain Length: The ethyl group can be replaced by other alkyl moieties (e.g., methyl, propyl, isobutyl) through standard esterification or transesterification reactions. For instance, reacting 2-(2-chlorophenyl)ethanol (B108356) with different alkyl chloroformates in the presence of a base would yield a series of (2-Chlorophenyl)alkyl carbonates. While direct examples for the 2-chlorophenyl variant are not extensively detailed in the provided literature, the synthesis of various other alkyl carbonates, such as p-nitrophenyl, benzyl, and isobutyl carbonates, is well-established, indicating the feasibility of this approach. googleapis.comgoogle.com

Cyclic Analogues: A significant modification involves incorporating the carbonate and the ethyl bridge into a cyclic system, typically a five-membered 1,3-dioxolan-2-one ring. The synthesis of these cyclic carbonates can be achieved through several routes. A one-pot method involves the reaction of an appropriate aldehyde with a Corey-Chaykovsky reagent (like trimethylsulfonium (B1222738) iodide, Me₃SI) and a base (like NaH) to form an epoxide intermediate in situ. google.com This epoxide is then carboxylated by bubbling carbon dioxide gas through the reaction mixture. google.com

This process has been successfully applied to synthesize a variety of substituted phenyl cyclic carbonates. For example, reacting 2-chlorobenzaldehyde (B119727) via this method yields 4-(2-chlorophenyl)-1,3-dioxolan-2-one. google.com The reaction proceeds by forming the epoxide from the aldehyde, which is then trapped by CO₂ to form the cyclic carbonate. google.com This methodology is versatile and has been used to prepare numerous analogues with different substituents on the phenyl ring. google.com

Another approach involves the rearrangement of acyclic carbonates. For example, heating vicinal dihalopropyl carbonates, such as 2,3-dibromopropyl ethyl carbonate, can lead to an intramolecular rearrangement to form the corresponding cyclic carbonate (3-bromopropylene carbonate) and an alkyl halide side-product (ethyl bromide). rsc.org This type of reaction demonstrates a pathway to cyclic structures from linear precursors. rsc.org

Table 1: Examples of Ester Moiety Modifications

| Analogue Type | Specific Example | General Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|---|

| Varying Alkyl Chain | (2-Chlorophenyl)methyl carbonate | Esterification | 2-(2-chlorophenyl)ethanol, Methyl chloroformate, Base | googleapis.comgoogle.com |

| Cyclic Analogue | 4-(2-chlorophenyl)-1,3-dioxolan-2-one | One-pot epoxidation and carboxylation | 2-Chlorobenzaldehyde, Me₃SI, NaH, CO₂ | google.com |

| Cyclic Analogue | 3-Bromopropylene carbonate | Intramolecular rearrangement | 2,3-Dibromopropyl ethyl carbonate, Heat | rsc.org |

Substitution on the Chlorophenyl Ring (e.g., Positional Isomers, Additional Substituents)

Modifying the chlorophenyl ring by changing the position of the chlorine atom or by introducing additional functional groups creates a vast library of derivatives with potentially altered electronic and steric properties.

Positional Isomers: The synthesis of positional isomers, such as (3-chlorophenyl)ethyl carbonate and (4-chlorophenyl)ethyl carbonate, follows synthetic pathways analogous to the 2-chloro isomer. The key starting materials would be 3-chlorobenzaldehyde (B42229) or 4-chlorobenzaldehyde, which can be converted to the corresponding cyclic carbonates, 4-(3-chlorophenyl)-1,3-dioxolan-2-one and 4-(4-chlorophenyl)-1,3-dioxolan-2-one, respectively, using the one-pot epoxidation/carboxylation method. google.com Similarly, derivatives like N-(1-(4-chlorophenyl)ethyl) amides have been synthesized, highlighting the accessibility of 4-chloro positional isomers. researchgate.netresearchgate.net

Additional Substituents: The introduction of other substituents onto the phenyl ring can be achieved by starting with appropriately substituted precursors. For example, palladium-catalyzed Suzuki coupling reactions can be used to introduce phenyl groups, as demonstrated in the synthesis of N-[2-(4-chlorophenyl)phenyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. nih.gov The synthesis of complex heterocyclic systems such as ethyl 3-(4-Chlorophenyl)-1-oxo-2-phenyl-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylate showcases the preparation of derivatives with both positional isomerism and additional bulky substituents. acs.org

Furthermore, compounds with multiple substituents, like 1-benzoyl-2-(2-benzyloxy-5-chlorophenyl)-4-chloropyrrolidine-2-carbonitrile, have been prepared, indicating that rings with patterns like chloro and benzyloxy are synthetically accessible. researchgate.net The synthesis of 2,4-dichlorophenyl derivatives has also been reported in the context of other heterocyclic structures. google.com These examples underscore the chemical tractability of adding diverse functional groups such as nitro, fluoro, trifluoromethyl, and methoxy (B1213986) groups to the chlorophenyl core structure. google.com

Table 2: Examples of Chlorophenyl Ring Modifications

| Modification Type | Specific Example | Synthetic Strategy | Key Precursor | Reference |

|---|---|---|---|---|

| Positional Isomer | 4-(4-Chlorophenyl)-1,3-dioxolan-2-one | One-pot epoxidation/carboxylation | 4-Chlorobenzaldehyde | google.com |

| Additional Substituent | N-[2-(4-Chlorophenyl)phenyl]carboxamide derivative | Suzuki Coupling | Appropriate boronic acid and aryl halide | nih.gov |

| Additional Substituent | Ethyl 3-(4-Chlorophenyl)-1-oxo-2-phenyl-β-carbolin-1-one | Intramolecular amination of a substituted 2-pyridone | 3-Amino-4-(2-bromo-5-chlorophenyl)-2-pyridone | acs.org |

| Additional Substituent | 2-(4-Chlorophenoxy)-2-chlorophenyl derivative | Ullmann condensation followed by cyclization | Substituted 2-bromobenzoic acid and aniline | google.comrsc.org |

| Additional Substituent | 1-Benzoyl-2-(2-benzyloxy-5-chlorophenyl)pyrrolidine | Phase-transfer catalysis cyclization | Substituted 2-phenylacetonitrile | researchgate.net |

Heteroatom Analogues (e.g., Thiocarbonates, Carbamates with Similar Core Structure)

Replacing one or more oxygen atoms of the carbonate group with other heteroatoms, primarily sulfur (to form thiocarbonates) or nitrogen (to form carbamates), leads to analogues with distinct chemical reactivity and potential biological activities.

Thiocarbonates: Thiocarbonates are sulfur analogues of carbonates. Cyclic thiocarbonates, in particular, are valuable as monomers for polythiocarbonates and as reactive intermediates. rsc.org Acyclic thiocarbonates, such as S-benzyl thiocarbonates, are also recognized as stable protecting groups in organic synthesis. googleapis.comgoogle.com The synthesis of a (2-Chlorophenyl)ethyl thiocarbonate analogue could be envisioned by reacting 2-(2-chlorophenyl)ethanol with thiophosgene (B130339) or a related thiocarbonyl transfer reagent. The conversion of a carbonyl to a thiocarbonyl can also be achieved using specific thiolating agents. cam.ac.uk For instance, the reaction of 1,2-bis(2-chlorophenyl)disulfide with other reagents in the synthesis of organochalcogen compounds demonstrates the incorporation of sulfur into chlorophenyl-containing structures. mdpi.com

Carbamates: Carbamates are analogues where an oxygen atom of the ester is replaced by a nitrogen atom. They are of significant interest in medicinal chemistry and materials science. The synthesis of (2-Chlorophenyl)ethyl carbamate (B1207046) analogues has been documented through various routes. A key example is the synthesis of (S)-carbamic acid 2-(2-chloro-phenyl)-2-hydroxy-ethyl ester, which can be prepared by reacting a carbonyl-imidazole intermediate with ammonium (B1175870) hydroxide, followed by an acidic deprotection step. google.com This process yields the primary carbamate. google.com

Substituted carbamates can also be prepared. For example, tert-butyl (2-chlorophenyl)(6-isopropoxypyridin-3-yl)carbamate was synthesized via a palladium-catalyzed Buchwald-Hartwig amination reaction. rsc.org The synthesis of carbamate derivatives often involves reacting an alcohol with an isocyanate or an amine with a chloroformate. The synthesis of carbamic acid (R)-1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl ester, an anticonvulsant drug, highlights the importance of this class of compounds. google.com Its synthesis involves the reaction of (R)-1-(2-chlorophenyl)-2-(1H-tetrazol-1-yl)ethanol with 1,1'-carbonyldiimidazole, which generates two positional isomers that require separation. google.comgoogle.com

Table 3: Examples of Heteroatom Analogues

| Analogue Type | Specific Example | Synthetic Approach | Key Reagents/Intermediates | Reference |

|---|---|---|---|---|

| Thiocarbonate | Cyclic Thiocarbonates | Various methods (e.g., from epoxides and CS₂) | Epoxide, Carbon disulfide | rsc.org |

| Thiocarbonate | Alkyl S-benzyl thiocarbonate | Protecting group chemistry | Alcohol, S-benzyl thiochloroformate | googleapis.comgoogle.com |

| Carbamate | (S)-Carbamic acid 2-(2-chlorophenyl)-2-hydroxy-ethyl ester | Reaction of activated carbonyl with ammonia | Carbonyl-imidazole intermediate, NH₄OH | google.com |

| Carbamate | Cenobamate: (R)-1-(2-Chlorophenyl)-2-(tetrazol-2-yl)ethyl carbamate | Carbamoylation of an alcohol | (R)-1-(2-Chlorophenyl)-2-(1H-tetrazol-1-yl)ethanol, 1,1'-Carbonyldiimidazole | google.comgoogle.com |

| Carbamate | tert-Butyl (2-chlorophenyl)(aryl)carbamate | Buchwald-Hartwig amination | 2-Chloroaniline, Aryl bromide, Pd catalyst, (Boc)₂O | rsc.org |

Polymer-Bound or Immobilized Derivatives for Catalysis or Materials Science

Immobilizing (2-Chlorophenyl)ethyl carbonate or its derivatives onto solid supports, such as polymers or inorganic materials, is a key strategy for developing recyclable catalysts and functional materials. This approach combines the chemical properties of the molecule with the practical advantages of heterogeneous systems, such as easy separation and potential for use in continuous flow reactors. acs.org

The use of polymer-supported reagents is a well-established field in organic synthesis. cam.ac.uksigmaaldrich.com For example, polymer-bound carbonates (e.g., macroporous tetraalkylammonium carbonate) are commercially available and used as solid-supported bases or scavengers to remove acidic impurities from reaction mixtures. cam.ac.uksigmaaldrich.com An immobilized analogue of the parent (2-Chlorophenyl)ethyl carbonate could be designed to function similarly.

For catalytic applications, derivatives of the core structure are often immobilized. A common strategy involves linking a catalytically active moiety, which could be a derivative of the chlorophenyl group, to a polymer backbone like polystyrene or a functionalized silica. For instance, chitosan (B1678972) has been used as a solid support for ionic liquids to create heterogeneous catalysts for various organic reactions. tnsroindia.org.in Similarly, catalysts can be encapsulated within polymer nanoparticles or micelles, creating nanoreactors for specific chemical transformations. mdpi.com

While direct examples of immobilized (2-Chlorophenyl)ethyl carbonate are not prevalent, the principles are demonstrated by related systems. For example, polymer-supported catalysts are used for a wide range of transformations including Suzuki couplings, metathesis, and various asymmetric reactions. mdpi.comiosrjournals.orgmdpi.com A derivative of (2-Chlorophenyl)ethyl carbonate could be functionalized with a phosphine, amine, or thiourea (B124793) group, which could then be used to chelate a metal catalyst or act as an organocatalyst, followed by immobilization on a solid support. mdpi.com Graphene oxide has also been used as a support for immobilizing binuclear catalysts for environmental remediation applications, showcasing the diversity of available support materials. ukm.my

Table 4: Strategies for Immobilized Derivatives

| Immobilization Strategy | Example Support Material | Potential Application | Relevant Concept | Reference |

|---|---|---|---|---|

| Covalent attachment to polymer resin | Polystyrene-divinylbenzene (PS-DVB) | Heterogeneous catalysis, Scavenging reagent | Merrifield resin, Polymer-supported reagents | sigmaaldrich.commdpi.com |

| Encapsulation in polymer micelles | Block Copolymers (BCPs) | Nanocatalysis, Cascade reactions | Self-assembly of amphiphilic polymers | mdpi.com |

| Immobilization on biopolymers | Chitosan | Green chemistry, Heterogeneous catalysis | Functionalization of natural polymers | tnsroindia.org.in |

| Attachment to inorganic supports | Silica, Graphene Oxide | Robust heterogeneous catalysis, Environmental applications | Surface functionalization of materials | mdpi.comukm.my |

| Use in continuous flow systems | Packed-bed reactor with immobilized catalyst | Process intensification, Automated synthesis | Flow chemistry with solid-supported catalysts | acs.org |

Advanced Analytical Methodologies for Research on 2 Chlorophenyl Ethyl Carbonate

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For (2-Chlorophenyl)ethyl carbonate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for quality control and research.

Reversed-phase HPLC (RP-HPLC) is a highly effective technique for the analysis of moderately polar compounds like (2-Chlorophenyl)ethyl carbonate. The development of a robust HPLC method involves the systematic optimization of several chromatographic parameters to achieve adequate separation and quantification.

Method Development: An effective RP-HPLC method for (2-Chlorophenyl)ethyl carbonate can be developed using a C18 column, which provides a nonpolar stationary phase suitable for retaining the analyte. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the buffer and the ratio of the organic to aqueous phase are critical parameters that are adjusted to optimize the retention time and peak shape of the analyte. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for purity assessment, while gradient elution, with a changing mobile phase composition, may be necessary for resolving complex mixtures containing impurities with a wide range of polarities. Detection is commonly performed using a UV/VIS or a photodiode array (PDA) detector, set at a wavelength where the chlorophenyl chromophore exhibits

Advanced Applications and Role in Chemical Synthesis and Materials Science

(2-Chlorophenyl)ethyl Carbonate as a Synthetic Intermediate for Complex Moleculeslookchem.comnih.govgoogle.com

(2-Chlorophenyl)ethyl carbonate serves as a valuable precursor and building block in the architecting of elaborate molecular structures, including those with significant biological or material properties.

In the realm of organic synthesis, the carbonate moiety of (2-Chlorophenyl)ethyl carbonate can be strategically employed. Carbonates are recognized as effective C1 synthons, providing a single carbon atom for the construction of more complex carbon skeletons. researchgate.netthieme-connect.com Although carbon dioxide is an abundant C1 synthon, its stability presents challenges, making reactive intermediates like organic carbonates valuable alternatives. thieme-connect.com The ethyl carbonate group can participate in various chemical transformations, including nucleophilic substitution reactions where the carbonate acts as a leaving group or as a source for carboxylation.

Furthermore, the carbonate group can function as a protecting group for alcohols and amines. organic-chemistry.orglibretexts.orgwikipedia.org In multistep syntheses, it is often necessary to temporarily block a reactive functional group to achieve chemoselectivity in a subsequent reaction. wikipedia.org The ethyl carbonate group can be introduced to protect a hydroxyl group and can be subsequently removed under specific conditions, a process known as deprotection. wikipedia.orgharvard.edu While common protecting groups like tert-Butyloxycarbonyl (Boc) or Carbobenzyloxy (Cbz) are widely used for amines, carbonate derivatives offer an alternative strategy. organic-chemistry.orgwikipedia.org The stability of the protecting group is a crucial factor, and the choice of carbonate can be tailored to withstand various reaction conditions. organic-chemistry.org

Table 1: Potential Synthetic Roles of (2-Chlorophenyl)ethyl Carbonate

| Synthetic Role | Description | Potential Reaction Type |

|---|---|---|

| C1 Synthon | Provides a single carbon atom for building larger molecules. | Carboxylation, Carbonylation |

| Protecting Group | Temporarily masks a reactive functional group (e.g., hydroxyl). | Protection/Deprotection sequences |

| Leaving Group | The ethyl carbonate moiety can be displaced in substitution reactions. | Nucleophilic Acyl Substitution |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. (2-Chlorophenyl)ethyl carbonate, with its combination of a reactive carbonate and a substituted phenyl ring, is a potential building block for the synthesis of various heterocyclic systems. The 2-chlorophenyl group can be a key structural element in the target molecule. For instance, related compounds containing a 2-chlorophenyl moiety are used to synthesize complex heterocycles like triazoles and pyrrolidinediones.

The synthesis of fine chemicals, which are pure, single substances produced in limited quantities, often relies on versatile intermediates. researchgate.net (2-Chlorophenyl)ethyl carbonate can serve as such an intermediate, where the ethyl carbonate group can be transformed into other functionalities, or the entire molecule can be incorporated into a larger, more complex structure. For example, related chlorophenyl compounds are utilized in the synthesis of intermediates for pharmaceuticals and other specialty chemicals. cphi-online.com The presence of the chlorine atom on the phenyl ring also opens up possibilities for cross-coupling reactions, a powerful tool in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. chemscene.com

Precursor in Organic Synthesis (e.g., C1 Synthon, Protecting Group Alternative)

Application in Polymer Chemistry and Polycarbonate Synthesislookchem.comnih.govgoogle.comwikipedia.orgacs.orgepo.orgnih.govresearchgate.net

Polycarbonates are a class of thermoplastics known for their exceptional impact resistance, heat resistance, and transparency. google.com The conventional synthesis of polycarbonates often involves the use of phosgene (B1210022), a highly toxic chemical. acs.org Consequently, there is significant interest in developing phosgene-free routes, which often utilize diaryl carbonates as monomers. acs.org

While diphenyl carbonate is a common monomer, substituted diaryl carbonates can be used to produce specialty polycarbonates with tailored properties. google.com A related compound, bis(2-chlorophenyl) carbonate, has been mentioned as a polymerization promoter in the synthesis of polycarbonates, suggesting that the 2-chlorophenyl carbonate moiety can play a role in polymerization processes. google.com (2-Chlorophenyl)ethyl carbonate itself could potentially be used in transesterification reactions with diols to form polycarbonate precursors or be incorporated into co-polycarbonates to modify their properties. acs.orgresearchgate.net The synthesis of polycarbonates can be achieved through the melt polycondensation of aromatic dihydroxy compounds and carbonic acid diesters. google.com

Table 2: Potential Applications in Polymer Chemistry

| Application | Description | Potential Role of (2-Chlorophenyl)ethyl Carbonate |

|---|---|---|

| Monomer Precursor | Can be converted into a difunctional monomer for polymerization. | Transesterification to form a diaryl carbonate. |

| Co-monomer | Incorporated into a polymer chain to modify its properties. | Introduction of the 2-chlorophenyl group can alter thermal stability, refractive index, or flame retardancy. |

| Polymerization Promoter | Can influence the rate and degree of polymerization. | Similar to the role of bis(2-chlorophenyl) carbonate. google.com |

Role in the Development of Specialty Chemicals and Functional Materialslookchem.comgoogle.comkajay-remedies.comsemanticscholar.org

Specialty chemicals are formulated to meet specific performance requirements for a particular application. kajay-remedies.com The unique combination of functional groups in (2-Chlorophenyl)ethyl carbonate makes it a candidate for the development of such chemicals. For example, the 2-chlorophenyl group can impart specific electronic or steric properties to a molecule, which can be beneficial in applications like agrochemicals, pharmaceuticals, or electronic materials. kajay-remedies.com The development of functional materials, which possess specific physical or chemical properties, is another area where this compound could find use. semanticscholar.org For instance, cellulose (B213188) derivatives containing chlorophenyl groups have been used to create functional materials with interesting optical properties. semanticscholar.org

Catalysis and Reagent Design Utilizing Carbonate Moieties

The carbonate moiety is a versatile functional group that can participate in a variety of chemical reactions, making it a useful component in reagent design. For example, cyclic carbonates are known to be valuable intermediates in the production of pharmaceuticals and fine chemicals. thieme-connect.com While specific catalytic applications of (2-Chlorophenyl)ethyl carbonate are not widely documented, the principles of carbonate chemistry suggest potential roles. The carbonate group can act as a leaving group in reactions catalyzed by transition metals or enzymes. Furthermore, the design of new reagents for specific chemical transformations could incorporate the (2-chlorophenyl)ethyl carbonate structure to achieve desired reactivity and selectivity. The development of catalysts for the conversion of carbon dioxide into valuable chemicals often involves carbonate intermediates. rsc.org

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 2-chlorophenyl ethyl carbonate in academic research?

Methodological Answer:

The synthesis of this compound typically involves esterification or transesterification reactions. For reproducibility, experimental protocols must detail reagent stoichiometry, reaction temperature (e.g., 60–80°C for transesterification), and catalysts (e.g., acid/base or enzymatic catalysts). Characterization should include nuclear magnetic resonance (NMR) to confirm ester bond formation (e.g., δ 4.3–4.5 ppm for ethoxy protons) and infrared (IR) spectroscopy for carbonyl stretching (~1740 cm⁻¹). Purity assessment via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is essential. For novel syntheses, provide elemental analysis and mass spectrometry (MS) data to validate molecular weight .

Basic: How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

Method validation should follow ICH guidelines, including parameters like linearity (R² > 0.995), limit of detection (LOD), and precision (RSD < 5%). Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients for separation. Calibrate against certified reference standards (e.g., (2-chlorophenyl)diphenylmethyl ethyl ether analogs, as in pharmaceutical impurity studies) . Cross-validate with gas chromatography-mass spectrometry (GC-MS) for volatile derivatives or liquid chromatography-tandem MS (LC-MS/MS) for enhanced specificity. Include recovery studies in matrices like biological fluids or environmental samples to assess interference .

Advanced: What factors influence the hydrolytic and thermal stability of this compound under varying experimental conditions?

Methodological Answer:

Stability studies should evaluate pH dependence (e.g., accelerated degradation in acidic/basic buffers at 37°C) and thermal stress (e.g., 40–80°C). Monitor degradation kinetics via HPLC, identifying products like 2-chlorophenol and ethyl carbonate derivatives. Use Arrhenius plots to predict shelf life. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can detect decomposition events. Note that chlorinated aromatic groups may enhance stability but increase corrosivity in metal-catalyzed environments . Storage recommendations should prioritize anhydrous conditions and inert atmospheres to minimize hydrolysis .

Advanced: How can mechanistic studies elucidate the degradation pathways of this compound in environmental or biological systems?

Methodological Answer:

Isotopic labeling (e.g., ¹³C or ²H) can trace bond cleavage sites during hydrolysis or enzymatic degradation. For environmental studies, simulate aerobic/anaerobic conditions and analyze metabolites via LC-MS/MS. In biological systems, incubate with liver microsomes or esterases to identify phase I metabolites. Computational modeling (e.g., density functional theory, DFT) predicts reactive intermediates and transition states. Compare with structurally related compounds, such as 2-chlorophenyl propanate, to infer mechanistic trends .

Advanced: How should researchers resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:

Discrepancies often arise from impurities (e.g., residual chlorophenol isomers) or solvent effects. Replicate studies using rigorously purified samples (recrystallization or column chromatography) and standardized solvents (e.g., dried DMF for nucleophilic substitutions). Cross-reference with X-ray crystallography to confirm molecular geometry and rule out isomer interference (e.g., 3-chlorophenyl vs. 2-chlorophenyl positional isomers) . Meta-analyses of existing literature should stratify data by experimental conditions (e.g., catalyst type, temperature) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.